Enniatin from microbial source

Description

Significance of Microbial Cyclodepsipeptides in Natural Product Discovery

Microbial natural products are a critical source of small-molecule drugs, particularly anti-infective and anticancer agents. uea.ac.uk Cyclodepsipeptides, a large family of peptide-related natural products, are composed of hydroxy and amino acids linked by both amide and ester bonds. frontiersin.org These compounds are predominantly isolated from the fermentations of various fungi and bacteria. frontiersin.org The unique structural and biological properties of cyclodepsipeptides have established them as promising lead structures for the development of new therapeutics in human and veterinary medicine, as well as for applications in crop protection. frontiersin.org

The broad spectrum of biological activities exhibited by cyclodepsipeptides, including antitumor, antifungal, antiviral, antimalarial, and antitrypanosomal properties, underscores their importance in natural product research. frontiersin.org Natural products from microbial sources, including cyclic peptides, are considered a propitious source for therapeutic lead candidates due to their diversity and favorable characteristics. researchgate.net The continued discovery of novel cyclodepsipeptides from microbial sources, such as endophytic fungi, enriches the knowledge base of their structural features and biological origins, suggesting they are desirable chemical species for further application in drug research. frontiersin.org

Overview of Enniatins as Non-Ribosomal Peptide Synthetase Products

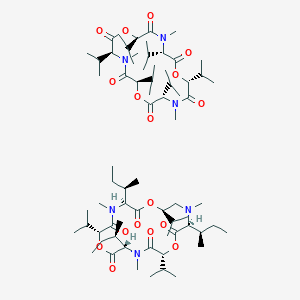

Enniatins are a class of N-methylated cyclohexadepsipeptides (CHDPs), which are low-molecular-weight secondary metabolites produced primarily by fungi of the Fusarium genus. ingentaconnect.comresearchgate.net Their structure consists of a six-residue ring where three N-methylated branched-chain L-amino acid units alternate with three D-2-hydroxy acid units. ingentaconnect.comresearchgate.net Specifically, they are composed of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues linked by peptide and ester bonds. nih.govmdpi.com The different enniatin analogues, such as enniatin A, B, and their variants, differ in the specific N-methyl-amino acid residues incorporated into the ring. nih.govacs.org

The biosynthesis of enniatins is a notable example of non-ribosomal peptide synthesis. This process is catalyzed by a large, multifunctional enzyme known as enniatin synthetase (ESYN1). nih.govnih.gov ESYN1 is a non-ribosomal peptide synthetase (NRPS) that contains domains for both peptide synthesis and N-methyltransferase activity. nih.govmdpi.com NRPSs are organized in a modular fashion, with each module being responsible for the incorporation of a single amino acid or hydroxy acid into the growing chain. uniprot.orgnih.gov The core domains of an NRPS module include the adenylation (A) domain, which selects and activates the specific substrate (an amino acid or hydroxy acid); the thiolation (T) or peptidyl carrier protein (PCP) domain, which holds the activated substrate; and the condensation (C) domain, which catalyzes the formation of the peptide or ester bond. mdpi.comuniprot.orgnih.gov Enniatin synthetase couples three D-hydroxycarboxylic acids and three L-amino acids to form the final cyclic depsipeptide. uniprot.orguniprot.org

Historical Context of Enniatin Discovery from Microorganisms

The discovery of enniatins dates back to 1947, when they were first described by Gäumann and his research team. bionte.com They were initially isolated from cultures of the fungus Fusarium orthoceras var. enniatinum. ingentaconnect.combionte.com This fungus was later renamed Fusarium oxysporum. nih.govencyclopedia.pub Subsequent research revealed that the initial isolates were often mixtures of different enniatin analogues, such as enniatins A, A1, B, and B1. bionte.com

While enniatins are predominantly produced by various species within the Fusarium genus, they have also been isolated from other fungal genera. nih.gov Research has identified enniatin-producing strains from different environments, including marine algae, the leaves of walnut and balsam fir trees, and from species of Verticillium and Halosarpheia. ingentaconnect.comnih.gov To date, 29 naturally occurring enniatin analogues have been identified and characterized. nih.gov

| Enniatin Analogue | Producing Microbial Source (Example) |

| Enniatin A | Fusarium sambucinum ingentaconnect.com |

| Enniatin A1 | Fusarium avenaceum ingentaconnect.com |

| Enniatin B | Fusarium scirpi, Fusarium lateritium ingentaconnect.com |

| Enniatin B1 | Fusarium avenaceum ingentaconnect.com |

| Enniatin B4 | Fusarium spp. mdpi.com |

Scope and Academic Relevance of Current Enniatin Research

Contemporary interest in enniatins is driven by their wide array of biological activities, which include antifungal, antibacterial, insecticidal, and potent cytotoxic effects against various cancer cell lines. ingentaconnect.comresearchgate.netnih.gov They are also known to act as ionophores, molecules that can transport ions across lipid membranes, and as inhibitors of drug efflux pumps. ingentaconnect.comnih.gov This latter property could be significant in overcoming multidrug resistance in clinical settings. nih.gov

Enniatins are frequently found as contaminants in cereal grains and their derived products, leading them to be classified as "emerging mycotoxins". acs.orgunimi.it This has prompted significant research into their occurrence, the factors influencing their production by Fusarium species, and their potential toxicological risks following chronic exposure. acs.orgmdpi.comresearchgate.net The European Food Safety Authority (EFSA) has noted that while acute exposure is not a major concern, further studies are needed to assess the risks of chronic exposure. nih.govmdpi.com

Current research also focuses on the biosynthesis of these compounds, with studies analyzing the structure and function of the enniatin synthetase enzyme to understand how different Fusarium species produce specific enniatin profiles. nih.govmdpi.com Furthermore, there is ongoing work in creating novel enniatin derivatives through chemical synthesis or precursor-directed biosynthesis to explore new biological activities. ingentaconnect.com The multifaceted nature of enniatins—as mycotoxins, potential therapeutic agents, and tools for biochemical research—ensures their continued academic and scientific relevance. nih.govunimi.it

Properties

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,6,9,12,15,18-hexa(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone;(3S,6R,9S,12R,15S,18R)-3,9,15-tris[(2R)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14-pentone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65N3O8.C33H57N3O9/c1-16-23(10)27-34(42)46-30(21(6)7)32(40)39(15)29(25(12)18-3)36(44)47-31(22(8)9)33(41)38(14)28(24(11)17-2)35(43)45-26(20(4)5)19-37(27)13;1-16(2)22-31(40)43-26(20(9)10)29(38)35(14)24(18(5)6)33(42)45-27(21(11)12)30(39)36(15)23(17(3)4)32(41)44-25(19(7)8)28(37)34(22)13/h20-31H,16-19H2,1-15H3;16-27H,1-15H3/t23-,24-,25-,26+,27+,28+,29+,30-,31-;22-,23-,24-,25+,26+,27+/m10/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFUTUSGKDNWBW-WZXYOYQISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(CN1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C.CC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](CN1C)C(C)C)[C@H](C)CC)C)C(C)C)[C@H](C)CC)C)C(C)C.CC(C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H122N6O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1307.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Microbial Producers and Enniatin Analogues

Dominant Fungal Genera in Enniatin Biosynthesis

The primary producers of enniatins are filamentous fungi within the genus Fusarium. While other genera such as Verticillium and Halosarpheia have been reported to produce these mycotoxins, Fusarium species are the most significant and widely studied sources.

Fusarium Species as Primary Producers

Numerous species within the Fusarium genus are known to synthesize a variety of enniatin analogues. The production profiles can vary significantly between species and even between different strains of the same species, influenced by genetic factors and culture conditions.

Fusarium avenaceum is a prevalent pathogen of various crops and is a well-documented producer of enniatins. Research has shown that this species is capable of producing a range of enniatin analogues, often in significant quantities. Studies have identified enniatins A, A1, B, and B1 as the most frequently detected analogues from this species. Enniatin B is often the most abundant analogue produced. The production of these mycotoxins by F. avenaceum has been linked to its virulence on certain plant hosts, such as potato tubers.

Table 1: Enniatin Analogues Produced by Fusarium avenaceum

| Enniatin Analogue | Presence Reported |

|---|---|

| Enniatin A | Yes |

| Enniatin A1 | Yes |

| Enniatin B | Yes |

Fusarium oxysporum is a species complex known for its diverse roles as a plant pathogen, saprophyte, and even a biocontrol agent. The first discovery of enniatins was from a culture of Fusarium orthoceras, which was later reclassified as Fusarium oxysporum. mdpi.com This species is capable of synthesizing various enniatin analogues, including enniatins A, B, and C. nih.gov Furthermore, some strains of F. oxysporum have been found to produce other analogues such as enniatins H, I, and MK1688. researchgate.net The production of these compounds is catalyzed by the enzyme enniatin synthetase, which has been purified and characterized from F. oxysporum. nih.gov

Table 2: Enniatin Analogues Produced by Fusarium oxysporum

| Enniatin Analogue | Presence Reported |

|---|---|

| Enniatin A | Yes nih.gov |

| Enniatin B | Yes nih.gov |

| Enniatin C | Yes nih.gov |

| Enniatin H | Yes researchgate.net |

| Enniatin I | Yes researchgate.net |

Fusarium scirpi is another significant producer of enniatins. The gene encoding the enniatin synthetase (esyn1) was first isolated and characterized from this species. This multifunctional enzyme is responsible for the non-ribosomal synthesis of enniatins. Research has demonstrated that F. scirpi produces a mixture of enniatin analogues. The production of enniatins by this species has been studied in the context of its potential role in plant pathogenesis.

Table 3: Enniatin Analogues Produced by Fusarium scirpi

| Enniatin Analogue | Presence Reported |

|---|---|

| Enniatin A | Yes |

| Enniatin A1 | Yes |

| Enniatin B | Yes |

Fusarium sambucinum is a known producer of enniatins, with studies focusing on the conditions that optimize their production. Research has shown that this species can yield significant quantities of enniatins, particularly enniatin B. Studies have investigated the influence of culture media and environmental factors on the production of enniatins by F. sambucinum. For instance, high yields of enniatins have been obtained from surface cultures on specific media. This species has been reported to produce a range of enniatin analogues.

Table 4: Enniatin Analogues Produced by Fusarium sambucinum

| Enniatin Analogue | Presence Reported |

|---|---|

| Enniatin A | Yes |

| Enniatin A1 | Yes |

| Enniatin B | Yes |

Fusarium tricinctum is recognized for its ability to produce a diverse array of enniatin analogues. Studies on endophytic strains of F. tricinctum have led to the identification of both known and novel enniatins. This species has been shown to produce enniatins A, A1, B, and B1. Notably, novel analogues such as enniatin Q and the first report of enniatin B2 from an endophytic source have been attributed to F. tricinctum.

Table 5: Enniatin Analogues Produced by Fusarium tricinctum

| Enniatin Analogue | Presence Reported |

|---|---|

| Enniatin A | Yes |

| Enniatin A1 | Yes |

| Enniatin B | Yes |

| Enniatin B1 | Yes |

| Enniatin B2 | Yes |

Other Fungal Genera Producing Enniatins

Beyond Fusarium, several other fungal genera have been documented to produce enniatins, expanding the known ecological distribution of these mycotoxins.

Certain species within the genus Verticillium have been identified as producers of enniatins. For instance, the entomopathogenic fungus Verticillium hemipterigenum has been shown to produce a range of enniatins. nih.govnih.gov Research on V. hemipterigenum strain BCC 1449 led to the isolation of known enniatins as well as three new analogues, designated O1, O2, and O3. nih.gov This highlights the potential of exploring diverse fungal niches for novel chemical entities within the enniatin family.

The marine environment is another source of enniatin-producing fungi. Species of the genus Halosarpheia, which are often found on decaying mangrove wood, have been shown to produce these compounds. nih.govpublish.csiro.auresearchgate.net A notable example is the isolation of a novel analogue, enniatin G, from Halosarpheia sp. (strain 732) collected from the South China Sea. publish.csiro.auresearchgate.net This discovery underscores the metabolic diversity of marine fungi and their potential as a source for new natural products.

While not typically natural producers of enniatins, species such as Aspergillus niger have emerged as powerful hosts for the heterologous expression of enniatin synthetase genes. nih.govnih.govresearchgate.net The industrial fungus A. niger has been successfully engineered to produce high titers of enniatins by introducing the enniatin synthetase gene (esyn1) from Fusarium oxysporum. nih.govnih.gov Researchers have demonstrated that optimizing fermentation conditions and precursor feeding can significantly increase production yields, making A. niger a viable platform for the large-scale production of these compounds for further study and potential applications. nih.govnih.gov This approach also allows for the production of specific enniatin analogues by supplementing the culture with different amino acid precursors. researchgate.net

Diversity of Naturally Occurring Enniatin Analogues from Microbial Sources

The structural diversity of enniatins arises from the incorporation of different N-methyl-L-amino acid residues into the cyclic hexadepsipeptide core. This leads to a wide array of naturally occurring analogues, each with potentially unique biological activities.

Structural Variations of Enniatins (A, A1, B, B1, B2, B3, B4, C, D, E, F, J1-3, K1, P1, P2, Q)

The primary structural variation among enniatins lies in the combination of three N-methyl-L-amino acid residues at positions R1, R2, and R3. The D-α-hydroxyisovaleric acid component remains constant. The most common amino acid residues are N-methyl-L-valine (N-Me-Val), N-methyl-L-isoleucine (N-Me-Ile), and N-methyl-L-leucine (N-Me-Leu). The specific combination of these residues defines the individual enniatin analogue. nih.govfrontiersin.org To date, at least 29 naturally occurring enniatin analogues have been identified. nih.govnih.gov

| Enniatin Analogue | R1 | R2 | R3 |

|---|---|---|---|

| Enniatin A | N-Me-Ile | N-Me-Ile | N-Me-Ile |

| Enniatin A1 | N-Me-Val | N-Me-Ile | N-Me-Ile |

| Enniatin B | N-Me-Val | N-Me-Val | N-Me-Val |

| Enniatin B1 | N-Me-Val | N-Me-Val | N-Me-Ile |

| Enniatin B2 | N-Me-Val | N-Me-Leu | N-Me-Val |

| Enniatin B3 | N-Me-Val | N-Me-Leu | N-Me-Leu |

| Enniatin B4 | N-Me-Val | N-Me-Val | N-Me-Leu |

| Enniatin C | N-Me-Leu | N-Me-Leu | N-Me-Leu |

| Enniatin D | N-Me-Val | N-Me-Val | N-Me-Leu |

| Enniatin E | Mixture of analogues with varying N-Me-Val, N-Me-Ile, and N-Me-Leu residues | ||

| Enniatin F | Mixture of analogues with varying N-Me-Val, N-Me-Ile, and N-Me-Leu residues | ||

| Enniatin J1 | N-Me-Ala | N-Me-Val | N-Me-Val |

| Enniatin J2 | N-Me-Ala | N-Me-Val | N-Me-Ile |

| Enniatin J3 | N-Me-Ala | N-Me-Ile | N-Me-Ile |

| Enniatin K1 | N-Me-Abu | N-Me-Val | N-Me-Val |

| Enniatin P1 | Undisclosed N-methyl amino acid variations | ||

| Enniatin P2 | Undisclosed N-methyl amino acid variations | ||

| Enniatin Q | Undisclosed N-methyl amino acid variations |

Chemotyping of Enniatin-Producing Microbial Strains

The profile of enniatin analogues produced by a specific fungal strain can be considered a "chemotype," a chemical phenotype that can be used for classification and differentiation. nih.gov Chemotyping is particularly relevant for toxigenic fungi like Fusarium, where the production of specific mycotoxins can have significant implications. The enniatin profile of a strain is determined by the substrate specificity of its enniatin synthetase enzyme and the availability of precursor amino acids. nih.gov

Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are crucial for determining the enniatin chemotype of a microbial strain. nih.govmdpi.com These methods allow for the separation, identification, and quantification of the different enniatin analogues present in a fungal extract. nih.gov By analyzing the relative abundance of enniatins A, A1, B, B1, and other analogues, researchers can establish a characteristic chemical fingerprint for a given strain. nih.gov For example, some Fusarium strains may predominantly produce enniatin B and its derivatives, while others may produce a more complex mixture including enniatins A and A1. nih.gov This information is valuable for understanding the biosynthetic capabilities of different fungal isolates and for correlating specific chemotypes with other biological properties of the organism.

Enniatin Biosynthesis Pathway in Microorganisms

Non-Ribosomal Peptide Synthetase (NRPS) Mechanism

Non-ribosomal peptide synthetases are large, modular enzymes that synthesize a wide array of peptides with diverse biological activities, including antibiotics, immunosuppressants, and toxins. The synthesis of enniatins is a classic example of an NRPS-driven pathway.

The assembly of enniatins is catalyzed by the enniatin synthetase, a single polypeptide chain with a molecular weight of approximately 347 kDa. nih.govcnr.it This enzyme is responsible for the specific selection, activation, and condensation of the constituent building blocks, which are typically alternating D-α-hydroxyisovaleric acid (D-Hiv) and N-methyl-L-amino acids. nih.govasm.org The modular nature of NRPSs allows for the incorporation of a variety of amino acids, leading to the diversity of enniatin analogues observed in nature. nih.gov

Activation of the precursor molecules, branched-chain L-amino acids and D-2-hydroxyisovaleric acid, as acyl adenylate intermediates. nih.gov

Transfer of these activated residues to specific thiol groups on the enzyme. nih.gov

N-methylation of the thioester-linked amino acids. nih.gov

Condensation between the N-methyl amino acids and D-2-hydroxyisovaleric acid to form dipeptidol units. nih.gov

Iterative condensation of three dipeptidol units and subsequent cyclization to form the final enniatin molecule. nih.govnih.gov

The biosynthesis of enniatin proceeds through a series of condensation reactions. Initially, a D-Hiv molecule is condensed with an N-methyl-L-amino acid to form a dipeptidol unit. nih.gov This process is repeated, and three such dipeptidol units are sequentially linked to form a linear hexadepsipeptide intermediate. nih.gov The final step is an intramolecular cyclization of this linear precursor, which releases the cyclic enniatin molecule from the enzyme. nih.gov The formation of the ester and peptide bonds is catalyzed by condensation (C) domains within the NRPS architecture. nih.govmdpi.com

The synthesis of enniatins follows a thiol-template mechanism, a hallmark of NRPS pathways. asm.org The growing peptide chain is covalently attached to the enzyme as a thioester through a phosphopantetheine cofactor. acs.org This cofactor is attached to specific thiolation (T) domains, also known as peptidyl carrier protein (PCP) domains. nih.govmdpi.com These T domains act as a swinging arm, shuttling the growing chain between the different catalytic domains of the enzyme. acs.org The use of a thiol template ensures the ordered assembly of the precursor molecules and prevents the release of intermediate products. researchgate.net

Enniatin Synthetase (ESYN1) Enzyme Characterization

Enniatin synthetase (ESYN1) is the central enzyme in the biosynthesis of enniatins. Its structure and function have been the subject of extensive research.

ESYN1 is a single, large polypeptide with multiple catalytic domains organized into modules. cnr.itasm.org The gene encoding ESYN1 in Fusarium scirpi contains an open reading frame of 9393 base pairs, translating into a protein of 3131 amino acids with a molecular weight of 346.9 kDa. nih.gov The enzyme's multifunctional nature allows it to perform all the necessary steps for enniatin synthesis, including substrate activation, modification, and polymerization. cnr.itnih.gov The domain organization of ESYN1 is characteristic of iterative NRPSs and can be represented as C1-A1-T1-C2-A2-MT-T2a-T2b-C3. uniprot.org

Table 1: Domain Organization of Enniatin Synthetase (ESYN1)

| Domain | Function |

| C1, C2, C3 | Condensation domains responsible for peptide and ester bond formation. |

| A1, A2 | Adenylation domains that select and activate the hydroxy acid and amino acid substrates, respectively. |

| T1, T2a, T2b | Thiolation (Peptidyl Carrier Protein) domains that covalently bind and transport the growing depsipeptide chain. |

| MT | N-methyltransferase domain that catalyzes the methylation of the amino acid substrate. |

This table summarizes the key domains of the ESYN1 enzyme and their respective functions in the biosynthesis of enniatins.

Within the ESYN1 protein, two major domains, designated EA and EB, are responsible for the activation of the precursor molecules. nih.gov These domains are homologous to each other and to domains found in other microbial peptide synthetases. nih.gov

EA Domain: This domain contains the adenylation (A1) and thiolation (T1) domains responsible for the activation and binding of D-α-hydroxyisovaleric acid (D-Hiv). researchgate.net The A1 domain specifically recognizes and activates D-Hiv as an acyl-adenylate, which is then transferred to the thiol group of the T1 domain. nih.govmdpi.com

EB Domain: This larger domain is responsible for the activation and N-methylation of the L-amino acid substrate. nih.gov It houses the second adenylation domain (A2), the N-methyltransferase (MT) domain, and the subsequent thiolation domains (T2a, T2b). uniprot.orgd-nb.info The A2 domain exhibits a degree of substrate flexibility, allowing for the incorporation of different branched-chain amino acids such as L-valine, L-leucine, and L-isoleucine, which accounts for the various enniatin analogues. nih.govnih.gov However, different Fusarium species can show preferential incorporation of certain amino acids. nih.gov The MT domain, which is integrated within the EB domain, specifically catalyzes the N-methylation of the thioester-bound amino acid. nih.govd-nb.info

Table 2: Substrate Specificities of ESYN1 Activation Modules

| Module | Activated Substrate | Specificity |

| EA (A1 Domain) | D-α-hydroxyisovaleric acid (D-Hiv) | High |

| EB (A2 Domain) | L-valine, L-leucine, L-isoleucine | Relaxed, allows for incorporation of different branched-chain amino acids. |

This table outlines the substrate specificities of the two primary activation modules within the enniatin synthetase enzyme.

Genetic Basis of Enniatin Biosynthesis

The genetic basis for enniatin production lies in the esyn1 gene, which encodes the multifunctional enniatin synthetase (ESYN1). This gene was first isolated and characterized from Fusarium scirpi. The nucleotide sequence of esyn1 revealed a large open reading frame of 9,393 base pairs. This sequence encodes a single large polypeptide of 3,131 amino acids with a calculated molecular weight of approximately 347 kilodaltons (kDa).

The deduced protein structure of ESYN1 contains two principal domains, designated EA and EB, which are homologous to each other and to domains found in other microbial peptide synthetases. These domains are responsible for the activation and binding of the precursors. Specifically, two adenylation domains are responsible for activating the D-2-hydroxyisovaleric acid and the L-amino acid as acyl adenylate intermediates. The C-terminal domain, EB, is uniquely interrupted by a 434-amino-acid segment that contains the S-adenosyl-L-methionine-dependent N-methyltransferase activity. The esyn1 gene is considered the crucial gene in the metabolic pathway for enniatin synthesis.

In fungi, genes for secondary metabolite biosynthesis are often organized into biosynthetic gene clusters (BGCs). The esyn1 gene is part of such a cluster. Analysis of the genomic region surrounding esyn1 in various Fusarium species has revealed the presence of other genes potentially involved in the biosynthesis pathway. For example, a homologous cluster in Fusarium proliferatum was found to contain a gene encoding a ketoisovalerate reductase. This enzyme is significant as it controls an initial step in the pathway, likely the formation of the D-2-hydroxyisovaleric acid precursor. The existence of a dedicated BGC for enniatin production is strongly suggested by gene sequence analysis. The MIBiG (Minimum Information about a Biosynthetic Gene cluster) database has cataloged an enniatin biosynthetic gene cluster from Fusarium equiseti under accession number BGC0000342.

Precursor Utilization and Metabolism in Enniatin Biosynthesis

The synthesis of the enniatin cyclic hexadepsipeptide structure is dependent on the availability and utilization of specific precursor molecules. The primary building blocks are branched-chain L-amino acids (L-valine, L-leucine, or L-isoleucine) and one α-hydroxy acid, D-2-hydroxyisovaleric acid (D-Hiv).

The enniatin synthetase (ESYN1) contains two adenylation domains that specifically recognize and activate these precursors. One domain is responsible for activating D-2-hydroxyisovaleric acid, while the other activates one of the L-amino acids. This activation step forms acyl adenylate intermediates, which are then thioesterified to the enzyme. The D-Hiv precursor is incorporated into most known enniatins, indicating a high substrate specificity of the enzyme for this component. The selection of L-valine, L-leucine, or L-isoleucine by the second adenylation domain is less stringent, which leads to the production of different enniatin analogues. Following activation and N-methylation of the amino acid, the enzyme catalyzes the formation of a dipeptidol unit (D-Hiv linked to an N-methyl-L-amino acid). Three of these dipeptidol units are sequentially condensed and finally cyclized to form the mature enniatin molecule.

| Precursor Molecule | Role in Enniatin Biosynthesis |

| L-valine | Amino acid building block for Enniatin B and other analogues |

| L-leucine | Amino acid building block for Enniatin C and other analogues |

| L-isoleucine | Amino acid building block for Enniatin A and other analogues |

| D-2-hydroxyisovaleric acid | α-hydroxy acid building block, forms ester linkage |

Influence of Precursor Availability on Enniatin Profile

The structural diversity of enniatins produced by microorganisms is significantly influenced by the availability of specific precursor molecules, particularly amino acids and α-hydroxy acids, in the fermentation medium. The key enzyme responsible for enniatin biosynthesis, enniatin synthetase (ESyn), exhibits a notable degree of substrate flexibility. This characteristic allows for the incorporation of various precursor analogues, a phenomenon that can be exploited in a process known as precursor-directed biosynthesis to generate novel enniatin derivatives or to enhance the production of specific known analogues.

The primary precursors for the biosynthesis of the most common enniatins are the branched-chain amino acids L-valine, L-leucine, and L-isoleucine, along with D-2-hydroxyisovaleric acid (D-Hiv). The low substrate specificity of the enniatin synthetase's amino acid-activating domain is the molecular basis for the variability in the enniatin profile. While different fungal strains may exhibit a natural preference for certain amino acids—for example, Fusarium sambucinum preferentially produces enniatin A (incorporating N-methyl-isoleucine) and Fusarium scirpi favors enniatin B (incorporating N-methyl-valine)—this preference can be modulated by enriching the culture medium with specific amino acids. jst.go.jpmdpi.com

Research Findings on Precursor Feeding

Numerous studies have demonstrated the efficacy of precursor-directed biosynthesis in altering the enniatin profile of producing fungi. By supplementing the culture medium with high concentrations of specific amino acids or their analogues, researchers can steer the biosynthetic machinery toward the production of desired enniatin variants.

For instance, feeding cultures of Fusarium species with amino acids not typically incorporated, such as L-alanine, L-cysteine, L-threonine, and L-serine, has resulted in the successful production of new enniatin analogues containing these residues. nih.gov This demonstrates the remarkable adaptability of the enniatin synthetase.

A study on the endophytic fungus Fusarium dimerum illustrated the significant impact of amino acid supplementation on total enniatin yields. The addition of various amino acids to the culture medium produced a range of effects, from inhibition to substantial stimulation of enniatin production. Supplementation with L-serine, for example, resulted in the highest production yield, reaching 710 mg/L. Conversely, the addition of L-leucine, alone or with L-methionine, was found to inhibit the production of enniatins under the tested conditions. capes.gov.br

| Amino Acid(s) Supplemented (1 g/L) | Maximum Enniatin Production (mg/L) | Producing Organism |

|---|---|---|

| L-Serine | 710 | Fusarium dimerum |

| L-Isoleucine | 520 | Fusarium dimerum |

| L-Isoleucine + L-Methionine | 450 | Fusarium dimerum |

| L-Leucine | Inhibitory | Fusarium dimerum |

| L-Leucine + L-Methionine | Inhibitory | Fusarium dimerum |

Table 1. Effect of Amino Acid Supplementation on Total Enniatin Production by Fusarium dimerum. capes.gov.br

Precursor-directed biosynthesis has also been successfully applied to the insect pathogenic fungus Verticillium hemipterigenum. When this fungus was cultured in a medium supplemented with L-leucine, it was directed to produce enniatin C. Similarly, feeding with D-2-hydroxy-3-methylpentanoic acid (D-Hmp) led to the production of enniatin MK1688, showcasing that the hydroxy acid component of the enniatin structure can also be manipulated. capes.gov.brnih.gov

| Precursor Supplemented | Resulting Enniatin Analogue Produced | Producing Organism |

|---|---|---|

| L-Leucine | Enniatin C | Verticillium hemipterigenum |

| D-2-hydroxy-3-methylpentanoic acid (D-Hmp) | Enniatin MK1688 | Verticillium hemipterigenum |

| L-Phenylalanine | Enniatin G | Verticillium hemipterigenum |

Table 2. Precursor-Directed Biosynthesis of Specific Enniatin Analogues in Verticillium hemipterigenum. capes.gov.brnih.gov

These findings underscore that the availability and concentration of precursors in the cellular pool are critical determinants of the final enniatin profile. The flexible nature of the enniatin synthetase provides a powerful tool for synthetic biology, enabling the generation of a wide array of enniatin analogues with potentially novel biological activities.

Regulation of Enniatin Production in Microbial Systems

Transcriptional Regulation of esyn1 Gene Expression

The cornerstone of enniatin biosynthesis is the enniatin synthetase, a large multifunctional enzyme encoded by the esyn1 gene. The expression of this gene is tightly regulated at the transcriptional level, which directly correlates with the quantity of enniatins produced.

Activation and Modulation of Gene Transcription

The production of enniatins is modulated through the transcriptional regulation of the esyn1 gene. Studies involving Fusarium avenaceum have demonstrated a clear link between the activation of esyn1 gene transcription and the subsequent increase in total enniatin production. The expression profile of esyn1 shows significant changes during the fungal growth cycle, indicating that specific temporal cues trigger the activation of the biosynthetic machinery. For instance, a notable activation of gene transcription has been observed at the seventh day of incubation in F. avenaceum, which corresponds with the highest rate of increase in total enniatin accumulation. Furthermore, variations in enniatin production capacity among different fungal strains, such as Fusarium tricinctum, have been partly attributed to the divergence within the esyn1 gene itself, suggesting that genetic differences can influence the efficiency of transcription and translation. tandfonline.com

Factors Influencing Transcriptional Levels (e.g., incubation time)

Transcriptional levels of the esyn1 gene and, consequently, enniatin yields are significantly influenced by the duration of incubation. The expression of the gene is not constitutive but rather follows a temporal pattern that often peaks and then declines. In time-course experiments with F. avenaceum, the peak of esyn1 transcription was identified on the seventh day of incubation. tandfonline.com Similarly, studies on Fusarium tricinctum have shown that enniatin concentrations can vary significantly with incubation time. In one study, the average total enniatin concentration produced by several fungal strains after 72 hours was approximately 30,753 µg/kg. However, after 168 hours of incubation, the average concentration decreased by 50%. tandfonline.com This decline could suggest a feedback inhibition mechanism on esyn1 transcription or that the enniatins may be utilized by the fungus as a carbon source in later growth stages. tandfonline.com Another study focusing on Fusarium oxysporum identified the maximal production of enniatins on the eighth day after inoculation. researchgate.net

| Incubation Time (hours) | Average Total Enniatin Concentration (µg/kg) | Range of Total Enniatin Concentration (µg/kg) |

|---|---|---|

| 72 | 30,753 | 1,931 - 51,540 |

| 168 | ~50% lower than at 72h | Data not available |

Environmental and Cultivation Factors

Beyond genetic regulation, the surrounding environment and specific cultivation conditions play a pivotal role in modulating enniatin production. The composition of the growth medium and the physical parameters of fermentation can be optimized to significantly enhance or reduce mycotoxin yields.

Effects of Growth Medium Composition on Enniatin Yield

The nutritional environment is a critical determinant of enniatin biosynthesis. Different Fusarium species exhibit varied responses to medium composition. A study optimizing culture conditions for Fusarium oxysporum found that among ten different liquid media, Fusarium Defined Medium (FDM) was the most effective for producing enniatins H, I, and MK1688. researchgate.net Further optimization identified sucrose (B13894) as the best carbon source and sodium nitrate (B79036) (NaNO₃) as the optimal nitrogen source for the production of these specific enniatins. researchgate.net The use of an optimized medium with ideal concentrations of these sources led to a significant increase in total enniatin production, from 1075.6 mg/L to 2398.5 mg/L. researchgate.net

In contrast, other research has shown that some Fusarium strains produce higher quantities of enniatins on Potato Dextrose Agar (PDA) compared to FDM. nih.gov For example, Fusarium acuminatum isolates were shown to be effective producers of enniatins in both liquid FDM and PDA. nih.gov This indicates that the optimal medium can be species- and even strain-dependent.

| Medium Condition | Total Enniatins (mg/L) |

|---|---|

| Fusarium Defined Medium (FDM) - Initial | 1075.6 |

| Optimized Medium (Sucrose + NaNO₃) | 2398.5 |

Influence of Fermentation Conditions (e.g., temperature, inoculum size)

Physical fermentation parameters such as temperature directly impact fungal metabolism and, consequently, mycotoxin production. For F. oxysporum, the maximal production of enniatins was observed at a temperature of 25°C. researchgate.net Similarly, research on F. tricinctum demonstrated that the fungus produced enniatins most efficiently at 25°C with a high water activity (aw 0.994). researchgate.net Lower temperatures can reduce the rate of fungal growth and mycotoxin synthesis. For instance, studies on other Fusarium species have shown that while fungal growth can occur at temperatures as low as 15°C, it is often reduced compared to growth at 20°C to 32°C. mdpi.com

The initial concentration of fungal spores, or inoculum size, is another critical factor. While specific studies detailing the optimization of inoculum size for enniatin production are limited, general principles of fermentation suggest that an optimal inoculum density is required. A low inoculum may lead to a long lag phase, while an excessively high inoculum can lead to rapid nutrient depletion and accumulation of inhibitory byproducts, both of which can negatively affect secondary metabolite production.

Microbial Interactions and Co-culturing Effects

Enniatin production does not occur in a sterile environment in nature. Fusarium species coexist with a multitude of other microorganisms, and these interactions can profoundly influence mycotoxin biosynthesis, leading to either significant induction or repression of enniatin production.

Co-culturing Fusarium tricinctum with the bacterium Bacillus subtilis on a solid rice medium resulted in a dramatic increase in the accumulation of secondary metabolites, including enniatins. acs.org The production of enniatin B1 and enniatin A1 was particularly enhanced, with yields increasing up to 78-fold compared to the fungal monoculture. acs.org This induction is thought to be a competitive response, where the fungus ramps up the production of antibacterial compounds like enniatins to inhibit the growth of the competing bacterium. acs.org

Conversely, microbial interactions can also suppress enniatin synthesis. In a separate study, co-culturing various F. tricinctum strains with the bacterium Erwinia gerundensis resulted in a drastic reduction in enniatin production, ranging from 74% to 100%. tandfonline.com This inhibitory effect highlights the potential of using specific microorganisms as biocontrol agents to mitigate enniatin contamination in cereal-based products. tandfonline.com These opposing outcomes demonstrate the complexity of microbial interactions and their context-dependent effects on the regulation of enniatin production.

| Co-culture Microorganism | Effect on Enniatin Production | Observed Change |

|---|---|---|

| Bacillus subtilis | Induction | Up to 78-fold increase in enniatin accumulation |

| Erwinia gerundensis | Inhibition | 74% to 100% reduction in enniatin concentration |

Induction of Enniatin Production in Co-culture Systems

The production of enniatins by Fusarium species can be dramatically stimulated when grown in the presence of other microorganisms. This phenomenon, known as induction, is a recognized outcome of microbial co-cultivation. A significant example of this is the interaction between the endophytic fungus Fusarium tricinctum and the bacterium Bacillus subtilis. nih.govacs.org

When F. tricinctum was co-cultured with B. subtilis on a solid rice medium, a substantial increase in the accumulation of several secondary metabolites was observed. nih.gov Among these, the production of enniatins was enhanced by up to 78-fold compared to axenic fungal cultures. acs.org Specifically, the yields of enniatin B, enniatin B1, and enniatin A1 were all significantly elevated, demonstrating that microbial interactions can serve as a powerful trigger to activate silent or weakly expressed biosynthetic pathways. acs.org Similar, though less pronounced, induction of enniatin accumulation was also observed when F. tricinctum was co-cultured with Streptomyces lividans. acs.org

This induction is believed to be a defense response by the fungus to the presence of the bacteria, which are perceived as competitors. acs.org The data from these co-culture experiments highlight the potential of microbial interactions to unlock the chemical diversity of fungi.

Table 1: Induction of Enniatin Production in Fusarium tricinctum when Co-cultured with Bacillus subtilis

| Compound | Yield in Fungal Mono-culture (mg/flask) | Yield in Co-culture with B. subtilis (mg/flask) | Fold Increase |

|---|---|---|---|

| Enniatin B | 8.78 | 15.20 | 1.7 |

| Enniatin B1 | 2.44 | 191.00 | 78.3 |

| Enniatin A1 | 0.28 | 10.30 | 36.8 |

Data sourced from a study on the co-cultivation of F. tricinctum and B. subtilis on solid rice medium. acs.org

Interspecies Competition and Metabolite Modulation

The induction of enniatin biosynthesis is closely linked to interspecies competition for resources and space. Microorganisms in a shared habitat constantly compete for limited nutrients, a primary ecological factor that drives the production of natural products. acs.org The dramatic increase in enniatin production by F. tricinctum in the presence of B. subtilis is interpreted as a competitive strategy. acs.org

The enniatins produced by the fungus, in turn, modulate the microbial environment by acting as antibacterial agents. Research has shown that enniatins whose production was enhanced during co-culture, particularly enniatin A1 and enniatin B1, exhibited inhibitory activity against the growth of the co-cultivated B. subtilis strain. nih.gov The minimal inhibitory concentrations (MICs) for enniatin A1 and B1 against B. subtilis were found to be 8 µg/mL and 16 µg/mL, respectively. nih.gov This demonstrates a clear ecological role for enniatins as defensive metabolites, allowing the producing fungus to gain a competitive advantage over surrounding bacteria. The production of these compounds is therefore not constitutive but rather a regulated response to specific environmental cues, such as the presence of a microbial competitor.

Bacterial Influence on Fungal Enniatin Production

The influence of bacteria on enniatin production by fungi is not exclusively inductive; it can also be inhibitory or involve the degradation of the mycotoxin. While co-cultivation with bacteria like Bacillus subtilis or Streptomyces lividans can significantly increase enniatin yields in F. tricinctum acs.org, other bacteria can have the opposite effect.

Several bacterial species have been identified that can reduce the concentration of enniatins produced by Fusarium. For instance, certain strains of Bacillus have demonstrated the ability to either bind or degrade mycotoxins. nih.gov Specific studies have shown that Paenibacillus polymyxa and Bacillus tequilensis are capable of degrading enniatin B, with degradation rates reaching 60.69% and 70.02%, respectively, over nine days. mdpi.com The degradation mechanism appears to involve extracellular enzymes, as the culture supernatant of B. tequilensis was responsible for the majority of the degradation activity. mdpi.com This bacterial-mediated degradation represents a potential strategy for the detoxification of enniatin-contaminated materials. mdpi.com This dual capacity of bacteria—to either induce or degrade enniatins—highlights the complexity of fungal-bacterial interactions and their significant impact on the secondary metabolite profile of Fusarium.

Epigenetic Regulation of Biosynthesis

The production of secondary metabolites in fungi, including enniatins, is controlled at the genetic level by biosynthetic gene clusters (BGCs). The expression of these genes, such as the enniatin synthetase gene (esyn1), is subject to higher-order regulation through epigenetic mechanisms. frontiersin.org These mechanisms, which include histone modifications and DNA methylation, can alter gene expression without changing the underlying DNA sequence, allowing the fungus to respond dynamically to environmental signals. frontiersin.orgnih.gov

Histone acetylation is a key epigenetic mark generally associated with transcriptional activation. nih.gov Histone acetyltransferases (HATs) catalyze the addition of acetyl groups to lysine (B10760008) residues on histone tails. This modification neutralizes the positive charge of the lysines, reducing the affinity between the histones and the negatively charged DNA. nih.gov The result is a more relaxed chromatin structure, known as euchromatin, which is accessible to transcription factors, thereby promoting the expression of genes within that region. nih.gov It is established that histone acetylation positively regulates the biosynthesis of various secondary metabolites in fungi, and it is a plausible mechanism for the activation of the esyn1 gene cluster in response to stimuli like microbial competition. nih.gov

Conversely, DNA methylation typically acts as a repressive epigenetic mark. frontiersin.orgumich.edu DNA methyltransferases (DNMTs) catalyze the addition of a methyl group to cytosine bases, often in CpG dinucleotide contexts. researchgate.net Methylation of promoter regions can block the binding of transcription factors or recruit methyl-binding proteins that facilitate chromatin condensation into a transcriptionally silent state (heterochromatin). umich.edu Studies in Fusarium graminearum have demonstrated that DNA methylation is responsive to environmental conditions and regulates the expression of multiple BGCs, affecting secondary metabolite production and virulence. frontiersin.org The loss of DNMTs in F. graminearum leads to significant changes in the regulation of BGCs. frontiersin.org Although not yet demonstrated specifically for the enniatin BGC, this evidence strongly suggests that DNA methylation is a critical layer of control for secondary metabolism across the Fusarium genus, likely contributing to the regulation of enniatin biosynthesis.

Microbial Biotechnology for Enniatin Production

Optimization of Fermentation Processes for Enhanced Yield

The production of enniatins by their native Fusarium producers is often suboptimal for large-scale manufacturing. Consequently, extensive research has focused on optimizing fermentation conditions to improve yields. These efforts primarily revolve around solid-phase and submerged fermentation strategies, coupled with statistical methods to systematically enhance productivity.

Solid-Phase Fermentation Strategies

Solid-phase fermentation (SSF) is a process where microorganisms are cultured on solid substrates in the absence or near absence of free water. This technique can mimic the natural growth conditions of filamentous fungi and has been shown to be effective for enniatin production.

One study investigated the production of enniatins A, A1, B, and B1 by Fusarium tricinctum on seven different solid media. The highest accumulation of total enniatins was observed on white beans (Phaseolus vulgaris), reaching a maximum of 1,365 mg per liter of growth medium after 18 days of fermentation. znaturforsch.comresearchgate.net Soybeans were the second-best medium, yielding a total enniatin concentration of 541 mg/L. znaturforsch.com In contrast, other solid substrates like rice, corn, and wheat resulted in significantly lower yields. The duration of the fermentation was also a critical factor, with the peak production on white beans occurring at day 18. znaturforsch.com

The following table summarizes the enniatin production by F. tricinctum on various solid substrates after 10 days of fermentation.

| Substrate | Total Enniatins (mg/L) |

| White Beans | 1113 |

| Soybeans | 541 |

| Rice | 98 |

| Corn | 75 |

| Wheat | 45 |

This table is based on data from a study on the solid-phase fermentation of Fusarium tricinctum.

Submerged Fermentation Approaches

Submerged fermentation (SmF), where microorganisms are grown in a liquid medium, is the most common method for industrial-scale production of microbial metabolites due to easier process control and scalability. For enniatin production, the composition of the liquid culture medium is paramount.

Research on Fusarium oxysporum KFCC 11363P, a producer of enniatins H, I, and MK1688, evaluated ten different liquid culture media. Among these, a chemically defined medium known as Fusarium Defined Medium (FDM) was found to be the most effective, yielding a total enniatin concentration of 1075.6 mg/L. nih.gov The optimal temperature for production was determined to be 25°C, with maximal yields achieved on the eighth day of cultivation. nih.gov Furthermore, the choice of carbon and nitrogen sources significantly influences enniatin biosynthesis. For this particular strain, sucrose (B13894) and sodium nitrate (B79036) were identified as the optimal carbon and nitrogen sources, respectively. nih.gov

In another study focusing on F. tricinctum, static liquid cultures in a modified Wickerham growth medium yielded higher enniatin concentrations (63 mg/L) compared to shaken cultures (9.1 mg/L). znaturforsch.com This suggests that for some strains, lower shear stress and oxygen availability in static conditions might be more favorable for enniatin production.

Statistical Optimization Methods (e.g., Response Surface Methodology)

To efficiently optimize the multiple variables that can affect fermentation, statistical methods like Response Surface Methodology (RSM) are employed. RSM is a collection of mathematical and statistical techniques used to model and analyze problems where a response of interest is influenced by several variables.

A study on the production of enniatins H, I, and MK1688 by F. oxysporum utilized RSM to determine the optimal concentrations of the most effective carbon (sucrose) and nitrogen (NaNO₃) sources. nih.gov By applying this methodology, the researchers were able to significantly increase the production of total enniatins to 2398.5 mg/L. nih.gov This represented a substantial improvement over the yields obtained with the unoptimized Fusarium Defined Medium. The optimized medium composition led to individual yields of 695.2 mg/L for enniatin H, 882.4 mg/L for enniatin I, and 824.8 mg/L for enniatin MK1688. nih.gov

The following table illustrates the impact of RSM optimization on enniatin production by F. oxysporum.

| Enniatin | Before Optimization (mg/L) | After Optimization (mg/L) |

| Enniatin H | 185.4 | 695.2 |

| Enniatin I | 349.1 | 882.4 |

| Enniatin MK1688 | 541.1 | 824.8 |

| Total Enniatins | 1075.6 | 2398.5 |

This table is based on data from a study optimizing culture conditions for Fusarium oxysporum KFCC 11363P.

Heterologous Expression Systems for Enniatin Biosynthesis

While optimizing fermentation in native producers can enhance yields, heterologous expression in well-characterized industrial microorganisms offers several advantages, including faster growth rates, established genetic tools, and potentially higher production titers. Bacillus subtilis and Aspergillus niger have been successfully engineered to produce enniatins.

Bacillus subtilis as a Heterologous Host

Bacillus subtilis, a Gram-positive bacterium, is a widely used host for the production of recombinant proteins and secondary metabolites. It is generally regarded as safe (GRAS) and possesses a high capacity for secretion.

The first successful heterologous expression of a eukaryotic non-ribosomal peptide synthetase for enniatin production was achieved in B. subtilis. nih.gov The enniatin synthetase gene (esyn) from Fusarium was expressed in B. subtilis under the control of an acetoin-inducible promoter. nih.gov To enhance production, various strategies were employed, including multi-copy plasmid-based expression of the esyn gene. The resulting strain, which carried approximately 200 copies of the gene, achieved an enniatin yield of 1.1 mg/L in the culture supernatant under optimized conditions. nih.gov

Further genetic modifications to the B. subtilis host, such as the inactivation of competing pathways for native secondary metabolites like surfactin, led to a 20% increase in enniatin yield. nih.gov Optimization of cultivation conditions, including the concentration of the inducer acetoin, also played a role in improving production. nih.gov

Aspergillus niger as a Heterologous Host

Aspergillus niger is an industrially important filamentous fungus known for its high-level production of organic acids and enzymes. Its eukaryotic nature makes it a suitable host for expressing complex fungal genes like the enniatin synthetase.

Researchers have successfully engineered A. niger to produce high titers of enniatin. nih.govresearchgate.netnih.gov The esyn1 gene from Fusarium oxysporum was placed under the control of a tunable Tet-on promoter system, allowing for precise induction of gene expression. nih.govresearchgate.netnih.gov Initial yields were around 1 mg/L, but through optimization of feeding conditions and the morphology of A. niger in liquid shake flask cultures, the yield was increased by approximately 950-fold. nih.govresearchgate.netnih.gov

Further process optimization in 5-liter fed-batch fermentations resulted in an additional 4.5-fold increase in yield, reaching up to 4,500 mg/L (4.5 g/L) of enniatin. nih.govresearchgate.netnih.gov This demonstrates the high potential of A. niger as a cell factory for enniatin production. An important aspect of this work was the creation of an autonomous expression host that did not require the feeding of the precursor D-2-hydroxyvaleric acid (d-Hiv). This was achieved by co-expressing a fungal d-Hiv dehydrogenase, which could synthesize the precursor from the intracellular α-ketovaleric acid pool. nih.govresearchgate.netnih.gov

The following table summarizes the stepwise improvement of enniatin production in the heterologous host A. niger.

| Stage of Development | Enniatin Yield (mg/L) | Fold Increase |

| Initial Expression | 1 | - |

| Optimized Shake Flask Culture | ~950 | 950x |

| Fed-Batch Fermentation | 4500 | 4.5x (from optimized shake flask) |

This table is based on data from the engineering of Aspergillus niger for enniatin production.

Genetic Tools and Promoters for Controlled Expression

The controlled expression of the enniatin synthetase gene (esyn1) is fundamental to optimizing enniatin production in microbial hosts. A variety of genetic tools and promoters are employed to fine-tune the timing and level of gene expression, which directly impacts the final product yield.

Promoters for esyn1 Expression:

The selection of an appropriate promoter is a critical step in the genetic engineering process. For heterologous expression in bacteria like Escherichia coli, strong inducible promoters such as the T7 promoter are commonly used to achieve high-level protein production. In fungal hosts, both constitutive and inducible promoters have been utilized. For instance, the strong constitutive gpdA promoter from Aspergillus nidulans has been used for stable and high-level expression of biosynthetic genes in various fungi. In contrast, inducible promoters allow for temporal control of gene expression, which can be advantageous in separating the growth phase from the production phase, thereby reducing the metabolic burden on the host.

Genetic Tools for Pathway Engineering:

Several genetic tools are instrumental in the controlled expression and engineering of the enniatin biosynthetic pathway:

Expression Vectors: Plasmids are commonly used as vectors to introduce the esyn1 gene into host organisms. The choice of plasmid, including its copy number and selection marker, can significantly influence the expression level of the target gene.

Genome Integration: For stable and long-term production, integrating the esyn1 gene directly into the host chromosome is a preferred strategy. This eliminates the need for constant selective pressure to maintain plasmids and can lead to more consistent production levels.

CRISPR-Cas9: The advent of CRISPR-Cas9 technology has revolutionized genome editing, providing a powerful tool for precise and efficient genetic modifications. This system can be used to insert the esyn1 gene into specific genomic locations, as well as to modify native genes to redirect metabolic flux towards enniatin precursors.

Table 1: Genetic Tools for Controlled Expression in Enniatin Production interactive_table

| Genetic Tool | Description | Application in Enniatin Production |

|---|---|---|

| Promoters | DNA sequences that initiate transcription of a particular gene. | - T7 promoter: Inducible, high-level expression in E. coli. - gpdA promoter: Constitutive, strong expression in fungal hosts. |

| Expression Vectors | Plasmids used to introduce and express foreign genes in a host cell. | High-copy number plasmids can increase the dosage of the esyn1 gene. |

| Genome Integration | The process of inserting a gene into the host chromosome. | Provides stable, long-term expression of the esyn1 gene. |

| CRISPR-Cas9 | A genome editing tool for precise insertion, deletion, or modification of DNA. | Targeted integration of esyn1 and modification of competing metabolic pathways. |

Metabolic Engineering of Microbial Hosts

Strategies for Increased Enniatin Titer

A primary goal of metabolic engineering is to increase the final titer of the desired product. Several strategies have been successfully applied to boost enniatin production:

Increasing Precursor Supply: The biosynthesis of enniatins requires the precursors D-hydroxyisovaleric acid (D-Hiv) and various L-amino acids. The production of D-Hiv, derived from the Krebs cycle intermediate α-ketoisovalerate, is often a rate-limiting step. Overexpression of the ketoisovalerate reductase gene, which catalyzes the conversion of α-ketoisovalerate to D-Hiv, can significantly enhance the precursor pool. nih.gov Similarly, engineering the biosynthetic pathways of branched-chain amino acids (L-valine, L-leucine, and L-isoleucine) can further increase enniatin yields.

Blocking Competing Pathways: To maximize the carbon flux towards enniatin biosynthesis, it is often necessary to block or downregulate competing metabolic pathways. nih.gov By deleting genes that encode enzymes for pathways that consume the same precursors, metabolic flux can be redirected towards the desired product. nih.gov

Optimizing Cofactor Availability: The enniatin synthetase is a large multi-enzyme complex that requires cofactors for its activity. Ensuring a sufficient supply of these cofactors, such as S-adenosyl methionine (SAM) for the N-methylation of the amino acid precursors, is crucial for optimal enzyme function.

Table 2: Metabolic Engineering Strategies for Increased Enniatin Titer interactive_table

| Strategy | Target Pathway/Enzyme | Outcome |

|---|---|---|

| Precursor Supply Enhancement | Ketoisovalerate reductase | Increased D-Hiv availability |

| Branched-chain amino acid biosynthesis | Increased L-amino acid pool | |

| Blocking Competing Pathways | Pathways consuming α-ketoisovalerate | Redirection of metabolic flux to enniatin |

| Cofactor Engineering | S-adenosyl methionine (SAM) biosynthesis | Enhanced N-methylation of amino acids |

Engineering for Novel Enniatin Variant Production through Precursor Feeding and Domain Swaps

The modular nature of the enniatin synthetase enzyme provides opportunities for the production of novel enniatin analogs with potentially improved or different biological activities.

Precursor-Directed Biosynthesis: By feeding the fermentation culture with synthetic analogs of the natural precursors, it is possible to incorporate these unnatural building blocks into the enniatin structure. The success of this approach relies on the substrate flexibility of the adenylation (A) domains of the enniatin synthetase, which are responsible for recognizing and activating the amino acid and α-hydroxy acid precursors.

Domain Swapping: A more targeted approach to generating novel enniatins involves protein engineering of the enniatin synthetase itself. researchgate.net The A-domains within the synthetase determine the specificity for the incorporated amino acids. By swapping these domains with A-domains from other non-ribosomal peptide synthetases that recognize different amino acids, it is possible to create hybrid enzymes that produce novel enniatin variants. researchgate.net

Biosynthetic Pathway Reconstruction and Optimization

Reconstructing the enniatin biosynthetic pathway in a heterologous host, such as E. coli or Saccharomyces cerevisiae, offers several advantages, including faster growth rates, well-established genetic tools, and potentially simplified downstream processing. nih.gov

Heterologous Expression: The entire enniatin biosynthetic gene cluster, including the esyn1 gene and genes for precursor supply, can be introduced into a heterologous host. researchgate.net This allows for production in a host that may be more amenable to industrial-scale fermentation.

Pathway Optimization: Once the pathway is reconstituted, it can be further optimized by balancing the expression levels of the different biosynthetic genes, optimizing codon usage for the specific host, and engineering the host's central metabolism to provide an ample supply of precursors and energy. nih.gov Systems biology approaches, such as metabolic flux analysis, can be used to identify remaining bottlenecks in the pathway and guide further engineering efforts. mdpi.com

Mechanisms of Enniatin Biological Activity in Microbial Systems

Ionophoric Properties and Cation Transport

The fundamental mechanism behind the biological effects of enniatins is their ionophoric nature. nih.gov As lipophilic molecules, they can readily insert themselves into the lipid bilayers of cell membranes. nih.govresearchgate.net Once embedded, they facilitate the transport of cations across these membranes, a process that disrupts the essential electrochemical gradients necessary for cellular function. researchgate.net Enniatins can form stable, lipophilic complexes with various mono- and divalent cations, effectively shuttling them across membranes and altering intracellular ion concentrations. nih.govresearchgate.netdoi.org

Enniatins incorporate into microbial cell membranes and create pores that are selective for cations. nih.govresearchgate.netmdpi.com This process is not passive; it is a dynamic interaction influenced by both the structure of the enniatin molecule and the specific cations present in the environment. chemrxiv.orgresearchgate.net Research suggests that enniatins can form channels through a model of vertically stacked molecules that create sandwich complexes with the ions they transport. researchgate.net

The formation and structure of these pores are highly dependent on the type of cation. For instance, potassium (K⁺) transport is thought to occur via a "sandwich" model where two enniatin molecules enclose a single cation in a 2:1 complex. nih.govresearchgate.net The presence of different cations can alter the efficiency and mechanism of membrane incorporation. Sodium (Na⁺) has been shown to promote a cooperative, autocatalytic incorporation of enniatin B into the membrane, mediated by a distorted 2:1 complex. chemrxiv.orgresearchgate.net In contrast, K⁺ and cesium (Cs⁺) lead to a more direct but less efficient insertion due to the formation of more "ideal" 2:1 sandwich complexes. chemrxiv.orgresearchgate.net Other cations, like lithium (Li⁺), magnesium (Mg²⁺), and calcium (Ca²⁺), can form 1:1 "belted" complexes that are less effective at screening the cation's charge, which can lead to a partial extraction of the enniatin from the membrane. chemrxiv.orgresearchgate.net

By forming these cation-selective pores, enniatins dramatically increase the permeability of the microbial membrane to ions. nih.govresearchgate.net This leads to an uncontrolled flux of cations into or out of the cell, causing a significant disturbance of the normal physiological ion concentrations. nih.govresearchgate.net The disruption of ion homeostasis, particularly gradients of K⁺, Na⁺, and Ca²⁺, compromises vital cellular processes. nih.govmdpi.com This includes the maintenance of membrane potential, which is crucial for nutrient transport, ATP synthesis, and other essential functions. The resulting ionic imbalance and depolarization of the membrane potential can ultimately lead to cell death. researchgate.net

Antimicrobial Activity Against Bacteria

The ionophoric activity of enniatins is the primary driver of their antimicrobial properties. This activity, however, varies significantly between different types of bacteria, largely due to differences in their cell wall and membrane structures.

Enniatins generally exhibit notable efficacy against a range of Gram-positive bacteria. mdpi.com The lack of an outer membrane in these bacteria allows the enniatin molecules more direct access to the cytoplasmic membrane. Enniatin B has demonstrated inhibitory activity against pathogenic species such as Staphylococcus aureus, Clostridium perfringens, Listeria monocytogenes, and Enterococcus faecium. mdpi.comfrontiersin.orgnih.gov Similarly, Enniatin B1 has been reported to be active against C. perfringens and E. faecium. nih.govmdpi.com However, the activity can be strain-specific; for example, some studies have shown that Enniatin B1 lacks activity against strains of Bacillus subtilis. nih.govmdpi.com The potency of different enniatin analogues can also vary, with some research suggesting that Enniatin A is more active against Gram-positive bacteria than Enniatin B. mdpi.com

| Bacterial Species | Enniatin Analogue | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Enniatin B | Active | mdpi.comfrontiersin.org |

| Bacillus subtilis | Enniatin B1 | Inactive | nih.govmdpi.com |

| Clostridium perfringens | Enniatin B, B1 | Active | nih.govmdpi.commdpi.comfrontiersin.org |

| Listeria monocytogenes | Enniatin B | Active | frontiersin.orgnih.gov |

| Enterococcus faecium | Enniatin B, B1 | Active | nih.govmdpi.comfrontiersin.org |

The unique, lipid-rich cell wall of Mycobacterium species makes them a target for lipophilic compounds like enniatins. Various enniatins have shown promising activity against these bacteria. frontiersin.orgresearchgate.net Enniatin A1, for instance, was identified as a potential anti-tuberculosis agent, demonstrating a time- and concentration-dependent bactericidal effect against Mycobacterium tuberculosis. nih.gov Its mechanism involves decreasing the membrane potential and intracellular ATP levels of the bacteria. nih.gov Other studies have confirmed the antibacterial effects of enniatin B against Mycobacterium phlei and M. paratuberculosis. frontiersin.org Furthermore, Enniatin B1 has shown moderate activity against Mycobacterium intracellulare, and mixtures of enniatins have also proven effective against M. tuberculosis. nih.govmdpi.com

| Bacterial Species | Enniatin Analogue | Observed Activity | Reference |

|---|---|---|---|

| M. phlei | Enniatin B | Active | frontiersin.org |

| M. paratuberculosis | Enniatin B | Active | frontiersin.org |

| M. tuberculosis | Enniatin A1 | Bactericidal | nih.gov |

| M. tuberculosis | Enniatin B, B1, B4 (mixture) | Active | nih.govmdpi.com |

| M. intracellulare | Enniatin B1 | Moderately Active | mdpi.com |

The activity of enniatins against Gram-negative bacteria is generally considered limited. mdpi.com The primary reason for this reduced efficacy is the presence of an outer membrane, which acts as a formidable permeability barrier, preventing the lipophilic enniatin molecules from reaching the inner cytoplasmic membrane. nih.gov Despite this barrier, some studies have reported inhibitory effects of Enniatin B and B1 against certain Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, Yersinia enterocolitica, Salmonella enterica, and Shigella dysenteriae. nih.govmdpi.comfrontiersin.orgnih.gov However, this activity is often inconsistent, with other studies showing no effect against specific strains of E. coli and S. dysenteriae, highlighting the variability in susceptibility even within this bacterial group. mdpi.com

Mechanistic Studies of Antibacterial Action

The antibacterial properties of enniatins, cyclic hexadepsipeptides derived from microbial sources, are attributed to several interconnected mechanisms that ultimately compromise bacterial viability. These mechanisms primarily revolve around the disruption of the bacterial cell membrane and the subsequent inhibition of critical cellular processes.

A principal mechanism of enniatin's antibacterial action is the induction of membrane depolarization. nih.govresearchgate.net Enniatins function as ionophores, molecules that facilitate the transport of ions across lipid membranes. researchgate.netresearchgate.netnih.gov Their lipophilic nature allows them to embed within the bacterial cell membrane, where they form complexes with cations, particularly alkali metal ions. nih.govmdpi.com This complexation creates cation-selective pores or channels through the membrane. researchgate.netnih.gov By shuttling these ions across the membrane, enniatins disrupt the cell's natural electrochemical gradient. nih.gov This leads to a dissipation of the membrane potential, a state known as depolarization, which is detrimental to the bacterium as it impairs essential functions like ATP synthesis and nutrient transport. nih.gov

Enniatins have been observed to inhibit the synthesis of essential bacterial macromolecules. nih.govresearchgate.netnih.gov This inhibitory action is considered a direct consequence of the membrane depolarization they cause. nih.govnih.gov The synthesis of DNA, RNA, and proteins are energy-intensive processes that rely on the integrity of the cell membrane and the availability of ATP. By disrupting the membrane potential and, consequently, the cell's energy production, enniatins effectively halt these vital synthetic pathways, leading to the cessation of bacterial growth and replication. nih.govnih.gov

The foundation of enniatin's ionophoric and membrane-depolarizing activity lies in its direct interaction with the lipids of the bacterial membrane. nih.govnih.gov The molecular structure of enniatins allows them to readily insert into the lipid bilayer. nih.govnih.govresearchgate.net Once integrated into the membrane, they alter its integrity and fluidity. nih.gov This interaction facilitates the formation of the ion-transporting complexes that lead to depolarization. The specific chemical structure of the enniatin variants and the composition of the bacterial lipids can influence the extent of this interaction, thereby affecting the antibacterial potency. nih.gov

Antifungal Activity

Enniatins also exhibit significant antifungal properties, targeting a range of fungal pathogens through mechanisms that often mirror their antibacterial actions, primarily involving membrane disruption.

Research has demonstrated the efficacy of enniatins against several fungal pathogens of clinical and agricultural importance. bohrium.com Studies have reported inhibitory activity against opportunistic human pathogens such as Candida albicans and Cryptococcus neoformans. researchgate.net Furthermore, enniatins have shown activity against fungi relevant to agriculture and biotechnology, including Beauveria bassiana and Trichoderma harzianum. bohrium.com However, it is noteworthy that the antifungal spectrum can be specific to the enniatin variant; for instance, enniatin B1 was found to lack activity against a range of fungi including Beauveria bassiana and Trichoderma harzianum in one study. mdpi.com

Table 1: Documented Antifungal Effects of Enniatins on Specific Pathogens

| Fungal Pathogen | Observed Effect | Source(s) |

|---|---|---|

| Candida albicans | Inhibitory Activity | researchgate.net |

| Cryptococcus neoformans | Inhibitory Activity | researchgate.net |

| Beauveria bassiana | Inhibitory Activity | bohrium.com |

| Trichoderma harzianum | Inhibitory Activity | bohrium.com |

Enniatins are themselves secondary metabolites produced by various Fusarium species. Their effect on the growth and development of these fungi is complex. Enniatin B has been shown to inhibit the development of Fusarium graminearum. mdpi.com Conversely, for the producing organisms, such as Fusarium tricinctum, enniatins may be utilized as a carbon source during later stages of growth, suggesting a role in self-regulation or nutrient cycling. tandfonline.comtandfonline.com The presence of enniatins can therefore play a significant role in the ecological competition and interaction among different Fusarium species in a shared environment. mdpi.comnih.gov

Enzyme Inhibition in Microbial Contexts

Inhibition of Drug Efflux Pumps (e.g., Pdr5p in Saccharomyces cerevisiae)

Enniatins, a class of cyclic hexadepsipeptides produced by various Fusarium species, have been identified as potent inhibitors of specific drug efflux pumps in microbial systems, an activity distinct from their well-known ionophoric properties. nih.gov A primary target of this inhibitory action is the Pleiotropic Drug Resistance 5 protein (Pdr5p) in the yeast Saccharomyces cerevisiae. nih.gov Pdr5p is a major ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) by actively extruding a wide range of xenobiotics from the cell. nih.govnih.gov The inhibition of this pump by enniatins represents a significant mechanism of their biological activity in microbial contexts, potentially reversing drug resistance.

Research has demonstrated that enniatins, including enniatin B, B1, and D, are effective and specific inhibitors of Pdr5p. nih.gov In one study, a non-toxic concentration of 5 µg/mL (approximately 7.8 µM) of each enniatin strongly curtailed the Pdr5p-mediated efflux of compounds like cycloheximide (B1669411) and cerulenin (B1668410) in yeast cells that overexpressed the transporter. nih.gov This inhibition leads to the intracellular accumulation of Pdr5p substrates, such as the fluorescent dye rhodamine 123. nih.gov The mode of inhibition by enniatin was found to be competitive with FK506, another known Pdr5p inhibitor. nih.gov Notably, these studies suggested that enniatins exhibit more potent inhibitory activity and lower toxicity than FK506. nih.gov Further investigation showed that enniatin B can inhibit the transport mediated by Pdr5p at concentrations as low as 5 µM. researchgate.net

The specificity of this interaction is a key feature; enniatins did not inhibit the function of Snq2p, a close homolog of Pdr5p in S. cerevisiae. nih.gov The molecular mechanism appears to involve the physical occlusion of the transporter's substrate-binding pocket. The relatively large size of the enniatin B molecule is thought to be sufficient to block the binding of other substrates, thereby inhibiting their transport. researchgate.net

However, there are some conflicting findings regarding the potency of enniatins compared to other inhibitors. While some research highlights enniatin B as a more potent inhibitor than FK506, another study using higher concentrations (20 μg/mL or 31.3 µmol/L enniatin B) found it to be less potent than FK506 for inhibiting the transport of trichothecene (B1219388) mycotoxins. nih.govnih.gov The sensitivity of Pdr5p to enniatin inhibition can also be influenced by specific amino acid residues. For instance, mutations at the S1360 position of Pdr5p (S1360A and S1360F) were shown to alter its sensitivity to enniatin B, indicating the importance of this residue in the inhibitor-transporter interaction. nih.govnih.gov

Table 1: Research Findings on the Inhibition of Pdr5p in Saccharomyces cerevisiae by Enniatins

| Enniatin Variant(s) | Concentration | Observed Effect | Comparative Potency | Reference |

| Enniatin B, B1, D | ~7.8 µM (5 µg/mL) | Strong inhibition of cycloheximide and cerulenin efflux; accumulation of rhodamine 123. | More potent and less toxic than FK506. | nih.gov |